molecular formula C10H6F3NOS B13330806 3-Oxo-3-(3-((trifluoromethyl)thio)phenyl)propanenitrile

3-Oxo-3-(3-((trifluoromethyl)thio)phenyl)propanenitrile

Katalognummer: B13330806
Molekulargewicht: 245.22 g/mol
InChI-Schlüssel: FBCVGFUTNJCPEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-3-(3-((trifluoromethyl)thio)phenyl)propanenitrile is an organic compound with the molecular formula C10H6F3NOS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(3-((trifluoromethyl)thio)phenyl)propanenitrile typically involves the reaction of 3-(trifluoromethylthio)benzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and oxidation steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-3-(3-((trifluoromethyl)thio)phenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Oxo-3-(3-((trifluoromethyl)thio)phenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Oxo-3-(3-((trifluoromethyl)thio)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes and receptors, modulating their activity and resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile
  • 3-Oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile

Uniqueness

3-Oxo-3-(3-((trifluoromethyl)thio)phenyl)propanenitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H6F3NOS

Molekulargewicht

245.22 g/mol

IUPAC-Name

3-oxo-3-[3-(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)16-8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2

InChI-Schlüssel

FBCVGFUTNJCPEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.